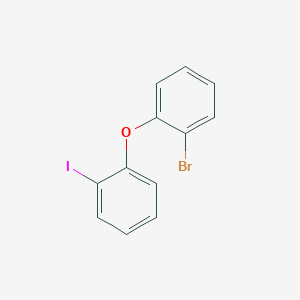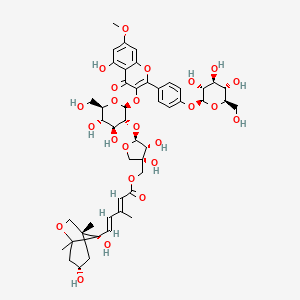
Complanatoside C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Complanatoside C is a flavonoid glycoside compound isolated from the seeds of Astragalus complanatus It is known for its potential anti-inflammatory and anti-oxidative activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Complanatoside C can be isolated from the seeds of Astragalus complanatus using various chromatographic methods. The extraction process typically involves the use of 95% ethanol, followed by purification through techniques such as UV, IR, NMR, and MS spectroscopic data analysis .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale extraction from plant sources, followed by purification using advanced chromatographic techniques. The scalability of this process depends on the availability of raw materials and the efficiency of the extraction and purification methods.
Análisis De Reacciones Químicas
Types of Reactions: Complanatoside C, like other flavonoid glycosides, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: As a flavonoid glycoside, it is of interest for its chemical properties and potential as a precursor for synthesizing other compounds.
Mecanismo De Acción
Complanatoside C exerts its effects through various molecular targets and pathways. It has been shown to:
Enhance antioxidation and detoxification activities: This is regulated by transcription factors like SKN-1.
Activate heat shock proteins: Mediated by HSF-1, which helps in stress resistance.
Extend lifespan: Through pathways involving DAF-16/FOXO, SKN-1, and HSF-1.
Comparación Con Compuestos Similares
Complanatoside C can be compared with other flavonoid glycosides, such as:
Complanatoside A: Another flavonoid glycoside from the same plant, known for similar anti-inflammatory and anti-oxidative properties.
Myricetin: A flavonoid with strong antioxidant properties, commonly found in various fruits and vegetables.
Quercetin: Another well-known flavonoid with anti-inflammatory and antioxidant effects.
Uniqueness: this compound is unique due to its specific molecular structure and the combination of pharmacological properties it exhibits. Its potential to enhance stress resistance and extend lifespan in model organisms sets it apart from other similar compounds.
Conclusion
This compound is a promising compound with various potential applications in scientific research and medicine. Its unique properties and mechanisms of action make it an interesting subject for further study and development.
Propiedades
Fórmula molecular |
C48H60O24 |
|---|---|
Peso molecular |
1021.0 g/mol |
Nombre IUPAC |
[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (2E,4E)-5-[(1R,3S,8S)-3,8-dihydroxy-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoate |
InChI |
InChI=1S/C48H60O24/c1-21(9-10-48(62)45(2)14-23(51)15-46(48,3)66-18-45)11-30(53)64-19-47(61)20-65-44(41(47)60)72-40-36(58)33(55)29(17-50)70-43(40)71-39-34(56)31-26(52)12-25(63-4)13-27(31)68-38(39)22-5-7-24(8-6-22)67-42-37(59)35(57)32(54)28(16-49)69-42/h5-13,23,28-29,32-33,35-37,40-44,49-52,54-55,57-62H,14-20H2,1-4H3/b10-9+,21-11+/t23-,28+,29+,32+,33+,35-,36-,37+,40+,41-,42+,43-,44-,45+,46?,47+,48-/m0/s1 |
Clave InChI |
JOPUJUYFPCGTLX-SPTUTCEOSA-N |
SMILES isomérico |
C/C(=C\C(=O)OC[C@]1(CO[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CO)O)O)O)/C=C/[C@@]7([C@@]8(C[C@@H](CC7(OC8)C)O)C)O |
SMILES canónico |
CC(=CC(=O)OCC1(COC(C1O)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)CO)O)O)O)C=CC7(C8(CC(CC7(OC8)C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


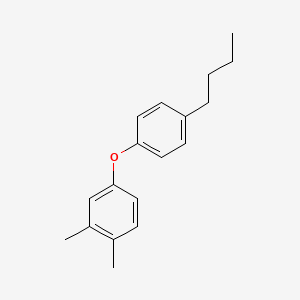
![(5Z)-5-[[2-(3-aminopiperidin-1-yl)-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14118074.png)
![ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B14118087.png)


![S-(fluoromethyl) (9R,10S,13S,17S)-7,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate](/img/structure/B14118105.png)
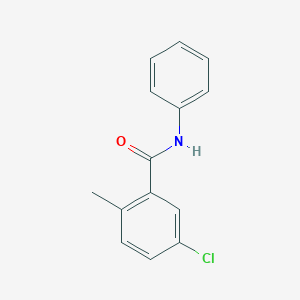

![5-Amino-6-isopropoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14118131.png)
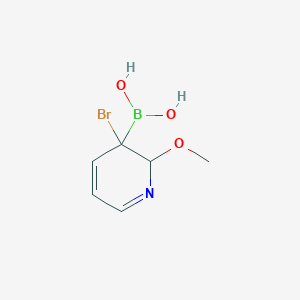
![N2,N2,N7,N7-tetrakis(4-methoxyphenyl)spiro[fluorene-9,9'-xanthene]-2,7-diamine](/img/structure/B14118154.png)


